molecular formula C19H17N3O2 B5530855 N-(2,4-dimethylphenyl)-4-(2-pyrimidinyloxy)benzamide

N-(2,4-dimethylphenyl)-4-(2-pyrimidinyloxy)benzamide

Cat. No. B5530855
M. Wt: 319.4 g/mol
InChI Key: APXQFSOVBMTQFZ-UHFFFAOYSA-N
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Description

The chemical compound N-(2,4-dimethylphenyl)-4-(2-pyrimidinyloxy)benzamide has been explored in various studies for its synthesis, structure, and chemical properties. This analysis encompasses findings from different research perspectives to provide a comprehensive understanding of the compound.

Synthesis Analysis

The synthesis of N-(2,4-dimethylphenyl)-4-(2-pyrimidinyloxy)benzamide typically involves multistep chemical reactions, including cyclization, acylation, and amide formation processes. The Bischler-Napieralski reaction, a common method in synthesizing benzamide derivatives, has been applied to obtain similar compounds (Browne, Skelton, & White, 1981).

Molecular Structure Analysis

The molecular structure of similar benzamide derivatives has been studied using X-ray crystallography and NMR techniques, providing insights into their geometric configuration and electronic structure. The structure is typically characterized by a benzamide moiety linked to a pyrimidine or similar heterocycle, contributing to its chemical properties and biological activity (Saeed et al., 2020).

Chemical Reactions and Properties

Benzamide derivatives, including N-(2,4-dimethylphenyl)-4-(2-pyrimidinyloxy)benzamide, participate in various chemical reactions, such as nucleophilic substitutions and electrophilic additions, based on their functional groups. Their chemical behavior can be significantly influenced by substitutions on the phenyl ring and the nature of the heterocyclic moiety (Repich et al., 2017).

Physical Properties Analysis

The physical properties, including melting point, solubility, and crystal structure, are crucial for understanding the compound's applications and handling. These properties are determined by the molecular structure, intermolecular interactions, and the presence of functional groups (Saeed et al., 2020).

Chemical Properties Analysis

The chemical properties of N-(2,4-dimethylphenyl)-4-(2-pyrimidinyloxy)benzamide, such as acidity, basicity, reactivity with other chemical species, and stability under different conditions, are influenced by its molecular structure and electronic configuration. Studies on similar compounds provide insights into their reactivity patterns and potential chemical transformations (Nimbalkar et al., 2018).

properties

IUPAC Name

N-(2,4-dimethylphenyl)-4-pyrimidin-2-yloxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N3O2/c1-13-4-9-17(14(2)12-13)22-18(23)15-5-7-16(8-6-15)24-19-20-10-3-11-21-19/h3-12H,1-2H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APXQFSOVBMTQFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)C2=CC=C(C=C2)OC3=NC=CC=N3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,4-dimethylphenyl)-4-(2-pyrimidinyloxy)benzamide

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